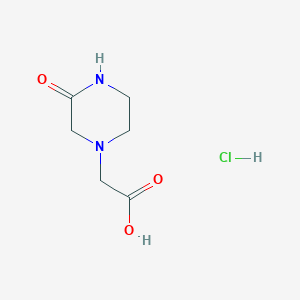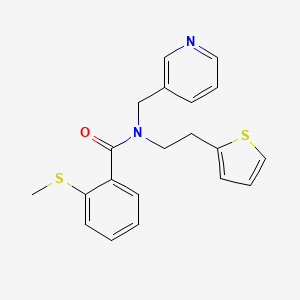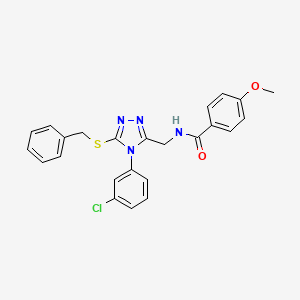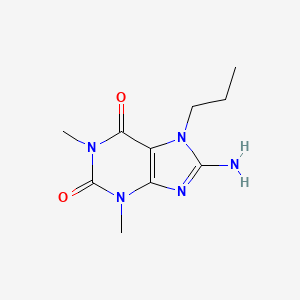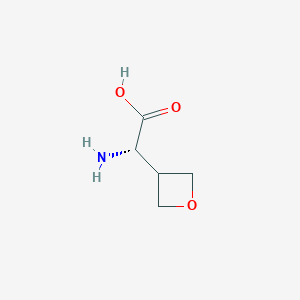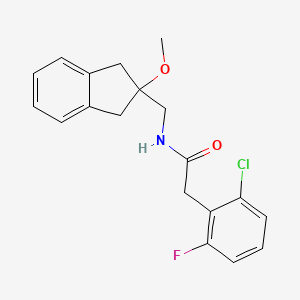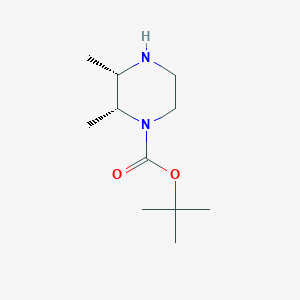![molecular formula C19H15F2NO3 B2487316 1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797318-97-8](/img/structure/B2487316.png)
1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, enhancing its stability and reactivity.
Applications De Recherche Scientifique
1’-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer treatments.
Méthodes De Préparation
The synthesis of 1’-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, photochemical synthesis methods have been explored for benzofuran derivatives, which involve the use of light to drive chemical reactions, offering an environmentally friendly alternative .
Analyse Des Réactions Chimiques
1’-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 1’-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in various biological processes, such as protein tyrosine phosphatases, which play a role in cell signaling and cancer progression . The spiro structure of the compound may enhance its binding affinity and specificity for these targets, leading to more effective inhibition.
Comparaison Avec Des Composés Similaires
1’-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxamides: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory properties.
Dibenzo[b,d]furan derivatives: Known for their antimicrobial and antioxidant activities.
Benzothiophene derivatives: These compounds have been developed as anticancer agents and share structural similarities with benzofurans.
The unique spiro structure of 1’-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one distinguishes it from these similar compounds, potentially offering enhanced stability and reactivity.
Propriétés
IUPAC Name |
1'-(3,4-difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c20-15-6-5-12(11-16(15)21)17(23)22-9-7-19(8-10-22)14-4-2-1-3-13(14)18(24)25-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJVAKBNZXCKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
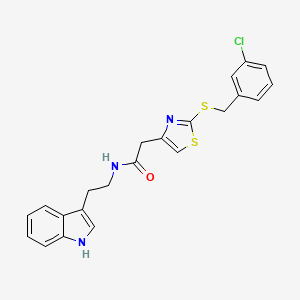
![N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2487236.png)
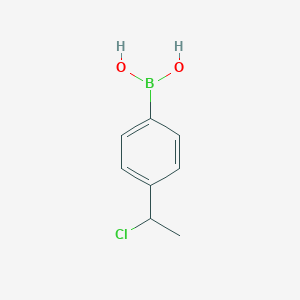
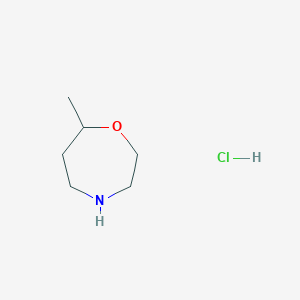
![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)
